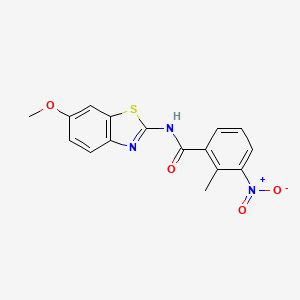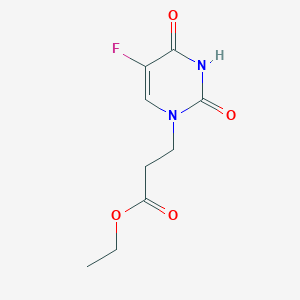![molecular formula C14H16FNO3S B5647403 (3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)
(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-component reactions or sophisticated transformations that allow for the incorporation of various functional groups into the heterocyclic framework. For instance, Nguyen and Dai (2023) detailed the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, followed by further reactions with aliphatic amines, showcasing the versatility and complexity of synthesizing such compounds (N. Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the chemical and physical properties of a compound. X-ray diffraction (XRD) is a common method used for this purpose, providing detailed information on molecular geometry and crystal packing. For example, the study by Lysov et al. (2000) on a related 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine used XRD to elucidate its molecular and crystal structure, highlighting the importance of structural analysis in understanding compound properties (A. Lysov et al., 2000).
Chemical Reactions and Properties
The reactivity of such compounds can be diverse, depending on the functional groups present and the structural context. Mickevičius et al. (2009) discussed the synthesis and properties of related pyrrolidine derivatives, including their ability to form isomers and undergo various chemical reactions, indicating a rich chemistry that can be exploited for different purposes (V. Mickevičius et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are directly related to the compound’s molecular structure. The study of these properties is essential for predicting the behavior of compounds in different environments and for their application in various fields. For instance, the work by Suresh et al. (2007) on polysubstituted pyridines provides insight into how molecular conformation affects physical properties like crystal packing and intermolecular interactions (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interaction with other molecules, are fundamental aspects that influence its potential applications. Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing the chemical transformations these molecules can undergo and their potential utility in synthetic chemistry (Raymond C. F. Jones et al., 1990).
properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-20-8-13(17)16-6-11(12(7-16)14(18)19)9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3,(H,18,19)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLYSDUMLRUGB-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5647328.png)
![(3R*,4S*)-1-[(5-methylpyrazin-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5647335.png)
![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5647346.png)




amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)

![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)